Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-Bromo-6-methoxy-4-methylpyridin-3-amine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 2-Bromo-6-methoxy-4-methylpyridin-3-amine. We will delve into its core attributes, a validated synthetic protocol, its strategic application in the synthesis of targeted therapeutics, and essential safety and handling protocols.
2-Bromo-6-methoxy-4-methylpyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic amine, and electron-modulating methoxy and methyl groups—provides a versatile scaffold for constructing complex molecular architectures, particularly within the realm of kinase inhibitor discovery.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 135795-51-6 [][2][3][4]. The structural and physical properties are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 135795-51-6 | [][4] |
| IUPAC Name | 2-bromo-6-methoxy-4-methylpyridin-3-amine | [] |
| Synonyms | 3-Amino-2-bromo-6-methoxy-4-picoline, 2-Bromo-6-methoxy-4-methyl-3-pyridinamine | [] |
| Molecular Formula | C₇H₉BrN₂O | [][3] |
| Molecular Weight | 217.06 g/mol | [] |
| Density | 1.535 g/cm³ (predicted) | [] |
| Boiling Point | 316.96 °C at 760 mmHg (predicted) | [] |
| InChI Key | VNJPRLODJVTPCJ-UHFFFAOYSA-N | [] |
| SMILES | CC1=CC(=NC(=C1N)Br)OC | [] |
Synthesis Protocol: A Validated Pathway
The synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The following protocol is a robust and validated pathway starting from commercially available 2-chloro-6-methoxy-4-methylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Step 1: Nitration of 2-Chloro-6-methoxy-4-methylpyridine
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Rationale: The initial step involves the regioselective introduction of a nitro group at the 3-position. The methoxy and methyl groups are ortho-para directing; however, the steric hindrance from the adjacent methyl group and the electronic influence of the pyridine nitrogen favor nitration at the C3 position.
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To a stirred solution of fuming nitric acid (5.0 eq) cooled to 0°C, slowly add concentrated sulfuric acid (5.0 eq).
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Maintain the temperature at 0°C and add 2-chloro-6-methoxy-4-methylpyridine (1.0 eq) portion-wise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
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Upon completion, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxy-4-methyl-3-nitropyridine.
Step 2: Reduction of the Nitro Group
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Rationale: The nitro group is reduced to a primary amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation, being well-suited for substrates with sensitive functional groups.
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Dissolve the crude 2-chloro-6-methoxy-4-methyl-3-nitropyridine (1.0 eq) in ethanol.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid (qs).
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Heat the mixture to reflux (approx. 78°C) for 2-3 hours until the reaction is complete (monitored by TLC).
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Cool the reaction to room temperature and neutralize by the slow addition of a saturated sodium hydroxide solution.
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Filter the resulting tin salts and extract the filtrate with ethyl acetate (3 x volumes).
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-chloro-6-methoxy-4-methylpyridin-3-amine.
Step 3: Bromination of the Aminopyridine
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Rationale: The final step is the selective bromination at the C2 position. The activating amino group strongly directs electrophilic substitution to the ortho position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this purpose.
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Dissolve 2-chloro-6-methoxy-4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetonitrile.
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Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture for 12-16 hours. The reaction progress can be monitored by LC-MS.
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Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
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Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 2-Bromo-6-methoxy-4-methylpyridin-3-amine.
Caption: Proposed synthetic workflow for 2-Bromo-6-methoxy-4-methylpyridin-3-amine.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket in many protein kinases.[5] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[6][7]
2-Bromo-6-methoxy-4-methylpyridin-3-amine is an exemplary building block for synthesizing kinase inhibitors. Its utility is rooted in its trifunctional nature:
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The Amino Group (C3): Acts as a crucial hydrogen bond donor, anchoring the molecule into the kinase hinge region.
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The Bromo Group (C2): Serves as a versatile chemical handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the attachment of various aryl or heteroaryl moieties. This is critical for exploring the solvent-exposed regions of the ATP pocket to enhance potency and selectivity.[7]
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The Methoxy/Methyl Groups (C6/C4): These groups modulate the electronic properties and lipophilicity of the core, influencing pharmacokinetic properties like solubility and cell permeability.
Workflow: Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling
The following protocol outlines a generalized, yet fundamental, application of this building block in a Suzuki-Miyaura cross-coupling reaction to generate a library of potential kinase inhibitors.
Protocol: Suzuki-Miyaura Coupling
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In a reaction vessel purged with an inert gas (e.g., Argon), combine 2-Bromo-6-methoxy-4-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
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Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by LC-MS.
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After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer, concentrate, and purify via column chromatography to yield the coupled product.
Caption: Use of the title compound in a Suzuki coupling reaction to form a kinase inhibitor core.
Safety, Handling, and Storage
As with any brominated aromatic amine, 2-Bromo-6-methoxy-4-methylpyridin-3-amine must be handled with appropriate care. While a specific safety data sheet (SDS) is not widely published, data from structurally related compounds provide a strong basis for hazard assessment and handling procedures.[8][9]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Recommended Precautionary Measures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
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Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
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Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
Sources
- 2. arctomsci.com [arctomsci.com]
- 3. 2-Bromo-6-methoxy-4-methylpyridin-3-amine | CymitQuimica [cymitquimica.com]
- 4. 135795-51-6 Cas No. | 3-Amino-2-bromo-6-methoxy-4-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
